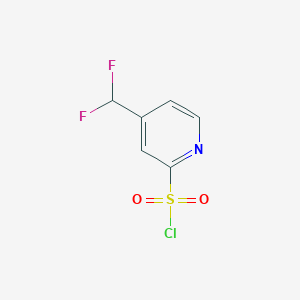

4-(Difluoromethyl)pyridine-2-sulfonyl chloride

Description

4-(Difluoromethyl)pyridine-2-sulfonyl chloride is a fluorinated heterocyclic sulfonyl chloride with the molecular formula C₇H₅ClF₂NO₂S. Its structure features a pyridine ring substituted with a difluoromethyl group at the 4-position and a sulfonyl chloride moiety at the 2-position. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the difluoromethyl group, which enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C6H4ClF2NO2S |

|---|---|

Molecular Weight |

227.62 g/mol |

IUPAC Name |

4-(difluoromethyl)pyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-3-4(6(8)9)1-2-10-5/h1-3,6H |

InChI Key |

FOWOKQRTYVQHFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(difluoromethyl)pyridine with chlorosulfonic acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 4-(Difluoromethyl)pyridine-2-sulfonyl chloride may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Findings:

-

Amine Reactions : Reaction with primary/secondary amines yields sulfonamides, critical intermediates in drug discovery. For example, reactions with benzylamine derivatives produce compounds with enhanced metabolic stability compared to trifluoromethyl analogs .

-

Alcohol Reactions : Alkoxy-substituted products form under mild conditions. A study demonstrated that Na₃PO₄ facilitates substitution with benzyl alcohol at −78°C, achieving 84% yield .

Table 1: Substitution Reaction Thermodynamics

| Reaction Component | ΔG‡ (kcal/mol) | ΔG (kcal/mol) | Yield (%) |

|---|---|---|---|

| Benzyl alcohol + Na₃PO₄ | 2.7 | -65.3 | 84 |

| Direct nucleophilic attack | 38.3 | - | 0 |

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling carbon-carbon bond formation.

Case Study:

-

Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ produced biaryl sulfones. Kinetic studies revealed first-order dependence on sulfonyl chloride concentration, with optimal yields in acetonitrile.

Reductive Sulfinylation

Recent advancements highlight its role in reductive sulfinylation with sulfonylpyridinium salts. This method enables efficient C–S bond formation under mild conditions .

Mechanistic Insights :

-

Base Activation : Na₃PO₄ or HTMP deprotonates nucleophiles, facilitating attack on the sulfonylpyridinium intermediate.

-

Sulfinate Release : The reaction releases sulfinate ions (RSO₂⁻), which participate in subsequent transformations .

Fluorine-Specific Reactivity

The difluoromethyl group enhances electrophilicity and metabolic stability:

-

Metabolic Stability : Difluoromethyl sulfonamides exhibit 3-fold lower hepatic clearance (Cl = 2.5 mL/min/g) compared to non-fluorinated analogs .

-

Electronic Effects : The -CF₂H group increases electron-withdrawing effects, accelerating substitution kinetics.

Table 2: Metabolic Stability Comparison

| Compound | Hepatic Clearance (mL/min/g) |

|---|---|

| Difluoromethyl analog | 2.5 |

| Non-fluorinated analog | 7.3 |

Mechanistic Studies

Density functional theory (DFT) calculations and kinetic analyses provide insights into reaction pathways:

-

Nucleophilic Substitution : Transition states for sulfonamide formation involve a planar intermediate with partial negative charge on the sulfur atom .

-

Radical Pathways : Free radical inhibitors (e.g., TEMPO) do not suppress yields, ruling out radical mechanisms in reductive sulfinylation .

Reaction Optimization

Scientific Research Applications

4-(Difluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Key Observations :

Key Observations :

Key Observations :

Biological Activity

4-(Difluoromethyl)pyridine-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a pyridine ring substituted with a difluoromethyl group and a sulfonyl chloride functional group, which may confer unique reactivity and biological properties.

- Chemical Formula : C7H6ClF2N1O2S

- Molecular Weight : 227.65 g/mol

- CAS Number :

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, participating in nucleophilic substitution reactions. The sulfonyl chloride group is known to be reactive towards amines, alcohols, and other nucleophiles, which can lead to the formation of biologically active derivatives.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, related sulfonyl compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

The compound's structural features suggest it may inhibit certain cancer cell lines. Research indicates that pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Enzyme Inhibition

Sulfonyl chlorides are often investigated for their ability to inhibit specific enzymes. For instance, compounds with similar structures have been shown to act as inhibitors of proteases and kinases, which are critical in many signaling pathways involved in cancer and other diseases .

Case Studies

- Antiviral Activity : A study evaluated the antiviral potential of pyridine derivatives, including those with sulfonyl groups. The results indicated that these compounds could inhibit viral replication effectively while demonstrating low cytotoxicity in host cells .

- Cytotoxicity Assessment : In a pharmacokinetic study, related compounds were tested for cytotoxic effects on various human cell lines. The results showed that while some derivatives exhibited significant cytotoxicity at high concentrations, others maintained lower toxicity profiles, indicating a favorable therapeutic window .

Table 1: Biological Activities of Related Compounds

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(difluoromethyl)pyridine-2-sulfonyl chloride?

The synthesis typically involves chlorination of the corresponding sulfonic acid or thiol precursor. For pyridine-based sulfonyl chlorides, NaClO₂-mediated oxidation in dichloromethane with pyridine as a base is effective (64–98% yield) . Reaction parameters such as temperature (room temperature) and time (24 hours) are critical to avoid over-oxidation. Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can the stability of this compound be maintained during storage?

This compound is moisture-sensitive and prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents like dichloromethane or acetonitrile. Use desiccants (e.g., molecular sieves) and avoid prolonged exposure to light . Stability tests via ¹⁹F NMR can monitor decomposition over time .

Q. What safety protocols are essential when handling this compound?

It is a strong irritant (H314, H335). Use PPE (gloves, goggles, fume hood), and avoid skin/eye contact. In case of exposure, rinse with copious water and seek medical attention. Waste must be neutralized with aqueous sodium bicarbonate before disposal .

Q. Which analytical methods confirm the identity and purity of the compound?

Characterization includes:

- ¹H/¹³C/¹⁹F NMR : To verify substitution patterns and fluoromethyl group integrity .

- HPLC-MS : For purity assessment and detection of hydrolyzed byproducts (e.g., sulfonic acids) .

- FT-IR : Confirmation of sulfonyl chloride (–SO₂Cl) stretching vibrations (~1370 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence reactivity in nucleophilic substitutions?

The –CF₂H group is electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride moiety. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may also increase susceptibility to hydrolysis. Comparative studies with non-fluorinated analogs show ~3× faster reaction kinetics .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatization?

Yield discrepancies often arise from competing hydrolysis or incomplete activation. Solutions include:

Q. How can computational modeling predict regioselectivity in sulfonylation reactions?

Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals. The pyridine nitrogen directs electrophilic attack to the ortho-position, while the –CF₂H group stabilizes transition states via inductive effects. Experimental validation with substituted pyridines aligns with computed activation energies .

Q. What methodologies characterize degradation pathways under aqueous conditions?

- Kinetic studies : Monitor hydrolysis rates via ¹⁹F NMR in buffered solutions (pH 2–12).

- LC-MS/MS : Identify intermediates (e.g., sulfonic acids) and propose mechanisms .

- Isotopic labeling (¹⁸O) : Trace oxygen sources in hydrolysis products .

Data Interpretation and Optimization

Q. How to troubleshoot low yields in multi-step syntheses using this reagent?

Common issues include:

- Moisture contamination : Use rigorously dried solvents and Schlenk techniques.

- Steric hindrance : Optimize reaction stoichiometry (1.2–1.5 eq. sulfonyl chloride).

- Byproduct formation : Employ scavengers (e.g., polymer-bound amines) to trap excess reagent .

Q. What role does the pyridine ring play in stabilizing intermediates during coupling reactions?

The pyridine nitrogen participates in resonance stabilization of the sulfonyl chloride group, lowering the activation energy for nucleophilic attack. Substituent effects (e.g., electron-withdrawing groups at C4) further modulate reactivity, as shown in Hammett studies .

Experimental Design Considerations

Q. How to design a kinetic study to compare reactivity with other sulfonyl chlorides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.